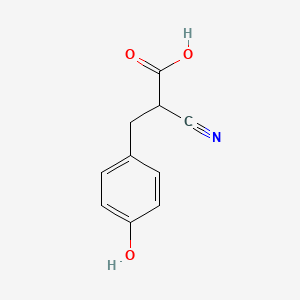

2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Description

These substituents critically influence physicochemical properties, biological activity, and industrial applications. Notably, the cyano group in this compound enhances acidity and may improve stability in specific environments, such as in matrix-assisted laser desorption/ionization (MALDI) applications .

Propriétés

IUPAC Name |

2-cyano-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFZBEPKZGLLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by subsequent cyclization and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.

Substitution: Formation of various ethers or esters depending on the substituent.

Applications De Recherche Scientifique

Scientific Research Applications

-

Aldose Reductase Inhibition: CHCA derivatives have been identified as effective ALR2 inhibitors . A study focused on a small library of novel multifunctional ALR2 inhibitors based on the CHCA scaffold .

- ( R, E)- N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxy phenyl)acrylamide (5f ) was confirmed as a highly active inhibitor with an IC50 of 72.7 ± 1.6 nM . It was also found to be the best antioxidant among the tested compounds .

- Compound 5f binds to ALR2 in a unique mode without affecting aldehyde reductase (ALR1) activity, indicating high selectivity for ALR2 .

- In a chick embryo model of hyperglycemia, 5f demonstrated effectiveness as both an ALR2 inhibitor and an antioxidant, attenuating hyperglycemia-induced neural tube defects (NTD) and death rate, while significantly improving the body weight and morphology of the embryos .

Items Treatment (n = 20) Control Glucose (0.4 mmol/egg) Model CL 10 nM CM 100 nM CH 1 μM Epalrestat 1 μM Edaravone 0.1 nM Death (/n) 8.7% NTD (/survival) 1.6% Body weight (mg) 310.4 ± 6.3

P < 0.05, ** P < 0.01 vs. control .

Related Compounds

- 3-(4-Hydroxyphenyl)propanoic acid amide (Phloretamide): This compound is used as an anti-aging agent and is applied in compositions designed to prevent skin sagging and loss of luster . A method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide involves synthesizing it using active 4-nitrophenyl ester . The synthesis occurs with a 3-(4-hydroxyphenyl)propanoic acid concentration between 0.12-0.0012 mol, reacting with ammonia at room temperature .

Anticancer research

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives are being explored as potential anticancer agents . Compound 20 , containing a 2-furyl substituent, shows selectivity towards cancerous cells and reduces A549 cell migration, suggesting potential for novel sub-libraries with enhanced anticancer activity .

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins, potentially inhibiting enzyme activity. The cyano group can also interact with nucleophiles, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Findings:

Acidity and Reactivity: The cyano group in 2-cyano derivatives increases acidity compared to unsubstituted 3-(4-hydroxyphenyl)propanoic acid. This property is critical in MALDI applications, where analogous compounds like α-cyano-4-hydroxycinnamic acid (CHCA) are used as matrices due to their strong UV absorption and ionization efficiency .

Biological and Industrial Applications: Unsubstituted 3-(4-hydroxyphenyl)propanoic acid is widely used in cosmetics and supplements but poses safety risks, including skin corrosion . Hydroxy-substituted analogs (e.g., 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid) are natural metabolites with roles in phenylpropanoid biosynthesis .

Nitro-containing compounds demand stringent safety protocols to mitigate explosive hazards .

Research Implications and Limitations

For instance:

- MALDI-MS Applications: The enoic acid form [(2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid] is a gold-standard MALDI matrix (CAS 28166-41-8), highlighting the importance of the cyano group in enhancing ionization efficiency .

- Synthetic Utility: Derivatives like (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid serve as chiral building blocks in asymmetric synthesis .

Limitations: The absence of direct data on the propanoic acid form (vs. enoic acid) necessitates caution in extrapolating properties. Further experimental studies are required to validate its stability and reactivity.

Activité Biologique

2-Cyano-3-(4-hydroxyphenyl)propanoic acid (also known as CHCA or 2-cyano-3-(p-hydroxyphenyl)propanoic acid) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyano group and a hydroxyphenyl moiety, which are critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 189.18 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives containing the 4-hydroxyphenyl group have shown promising results in reducing the viability of A549 lung cancer cells by up to 50% in vitro . The structure-activity relationship indicates that modifications on the phenolic ring can enhance anticancer efficacy, with certain substitutions leading to significant cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Viability Reduction (%) | Notes |

|---|---|---|---|

| Compound 20 | A549 | 50% | Most potent derivative |

| Compound 29 | A549 | 31.2% | Contains nitro substitution |

| Compound 32 | A549 | 58.9% | Hydroxy substitution |

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. In various assays, including the DPPH radical scavenging assay, derivatives exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests that these compounds could mitigate oxidative stress-related damage in cells.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| Compound 20 | 85% | Comparable to ascorbic acid |

| Compound 17 | 75% | Effective but less than compound 20 |

Antimicrobial Activity

The antimicrobial efficacy of derivatives has been evaluated against multidrug-resistant pathogens. Some compounds demonstrated activity against Gram-positive and Gram-negative bacteria, although others showed limited or no activity against certain strains . These findings underscore the need for further structural optimization to enhance antimicrobial properties.

Table 3: Antimicrobial Activity Against Pathogens

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 2 | S. aureus | >64 µg/mL |

| Compound 4 | E. faecalis | >64 µg/mL |

The mechanisms underlying the biological activities of this compound involve various pathways:

- Inhibition of Cell Proliferation: The compound appears to induce apoptosis in cancer cells through intrinsic pathways, likely involving mitochondrial dysfunction and caspase activation.

- Antioxidant Mechanisms: The hydroxyl group in the phenolic structure contributes to its ability to donate electrons, neutralizing free radicals and preventing cellular damage.

- Antimicrobial Mechanisms: The cationic nature of some derivatives may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

A notable study investigated the effects of several derivatives on A549 cells compared to standard chemotherapeutics like doxorubicin and cisplatin. The results indicated that certain derivatives not only reduced cell viability but also inhibited migration, suggesting potential applications in cancer metastasis prevention .

Q & A

Q. What are the recommended methods for synthesizing 2-cyano-3-(4-hydroxyphenyl)propanoic acid with high purity?

To synthesize this compound, consider cyanation reactions targeting the α-carbon of 3-(4-hydroxyphenyl)propanoic acid derivatives. A plausible route involves:

- Knoevenagel condensation : Reacting 4-hydroxybenzaldehyde with cyanoacetic acid under basic conditions (e.g., ammonium acetate or piperidine catalysis) to form the α,β-unsaturated nitrile intermediate, followed by hydrogenation to reduce the double bond .

- Nucleophilic substitution : Introducing the cyano group via a halogenated precursor (e.g., bromination of 3-(4-hydroxyphenyl)propanoic acid, followed by displacement with cyanide ions). Monitor reaction progress using TLC or HPLC, and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

- NMR : The cyano group (C≡N) does not directly appear in -NMR but deshields adjacent protons. In -NMR, expect a signal at ~115–120 ppm for the nitrile carbon. The aromatic protons (4-hydroxyphenyl) will show a doublet (~6.7–7.2 ppm) .

- IR : A sharp peak at ~2200–2260 cm confirms the C≡N stretch. The hydroxyl group (phenolic -OH) appears as a broad peak at ~3200–3600 cm .

- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: 205.06 for CHNO). Fragmentation patterns may include loss of COOH (44 Da) or the cyano group (26 Da) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Light and temperature : Store in amber vials at –20°C to prevent photodegradation of the phenolic group and hydrolysis of the nitrile.

- Moisture : The cyano group is susceptible to hydrolysis in humid conditions; use desiccants or vacuum-sealed containers .

- Handling : Avoid skin contact due to potential absorption risks (similar to phenolic compounds in ).

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in biological systems compared to its non-cyano analogs?

The cyano group increases electrophilicity at the β-carbon, enhancing interactions with nucleophilic residues in enzymes (e.g., cysteine or lysine). This can lead to irreversible inhibition, as seen in nitrile-containing pharmaceuticals. Compare with analogs like 3-(4-hydroxyphenyl)propanoic acid (no cyano group) using enzyme kinetics (e.g., IC determination) and molecular docking studies .

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

- HPLC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect nitrile-related byproducts (e.g., hydrolysis products) via MRM transitions .

- Ion mobility spectrometry (IMS) : Resolve isobaric impurities by differences in collision cross-section .

Q. How can computational modeling predict the metabolic pathways of this compound?

- In silico tools : Use software like Schrödinger’s ADMET Predictor or CypReact to simulate cytochrome P450-mediated oxidation. The cyano group may undergo conversion to an amide or carboxylic acid via enzymatic hydration.

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., hydrolysis) to prioritize experimental validation .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported toxicity data for structurally related nitrile compounds?

- Case study : While some SDS sheets (e.g., ) classify similar nitriles as low-risk, others (e.g., ) warn about carcinogenicity. Conduct in vitro assays (Ames test, micronucleus assay) to assess genotoxicity. Cross-reference with databases like PubChem ToxCast .

- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) using zebrafish or rodent models, focusing on organ-specific effects (e.g., thyroid or liver) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.